N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the [1,2,4]triazolo[4,3-a]quinoxaline family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the reaction of 4-fluoroaniline with [1,2,4]triazolo[4,3-a]quinoxaline derivatives. One common method includes the refluxing of o-phenylenediamine with oxalic acid in hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then reacted with thionyl chloride to produce 2,3-dichloroquinoxaline, which undergoes further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted triazoloquinoxalines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets. For instance, as an A2B receptor antagonist, it binds to the A2B receptor, inhibiting its activity and thereby reducing the proliferation of cancer cells. This compound also affects various signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: The parent compound with similar biological activities.
Imiquimod: A structurally similar compound used in topical therapy for skin cancers.
EAPB0203: Another related compound with higher in vitro potency than imiquimod.
Uniqueness
N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C15H10FN5 |
---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C15H10FN5/c16-10-5-7-11(8-6-10)18-14-15-20-17-9-21(15)13-4-2-1-3-12(13)19-14/h1-9H,(H,18,19) |
InChI Key |
YHIWJUGKUILQPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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